

Synthesis of ω -Pentadecalactone via Ring-Expansion Macrocyclization: Application Notes and Protocols

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Compound of Interest

Compound Name: 13-Hydroxy-oxacyclohexadecan-2-one

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Introduction

ω -Pentadecalactone, also known as Exaltolide®, is a macrocyclic lactone highly valued in the fragrance industry for its intense and persistent musk scent. Beyond its olfactory properties, the 16-membered ring structure of ω -pentadecalactone serves as a key scaffold in the synthesis of various bioactive molecules and natural products. Ring-expansion macrocyclization represents a powerful and efficient strategy for the synthesis of this and other large-ring compounds, overcoming some of the challenges associated with traditional end-to-end cyclization methods, such as the need for high dilution to avoid polymerization.

This document provides detailed application notes and experimental protocols for the synthesis of ω -pentadecalactone via ring-expansion macrocyclization, with a primary focus on the Baeyer-Villiger oxidation of cyclopentadecanone. Alternative ring-expansion strategies are also discussed.

Key Ring-Expansion Strategy: Baeyer-Villiger Oxidation

The Baeyer-Villiger oxidation is a cornerstone of macrocyclic lactone synthesis. This reaction involves the oxidation of a cyclic ketone with a peroxy acid or a peroxide to yield a lactone through the insertion of an oxygen atom adjacent to the carbonyl group. In the context of ω -pentadecalactone synthesis, the readily available cyclopentadecanone is the typical precursor.

Reaction Pathway

The synthesis of ω -pentadecalactone via the Baeyer-Villiger oxidation of cyclopentadecanone proceeds as follows:



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Caption: Baeyer-Villiger oxidation of cyclopentadecanone.

Data Presentation: Comparison of Baeyer-Villiger Oxidation Protocols

The following table summarizes various experimental conditions for the Baeyer-Villiger oxidation of cyclopentadecanone to ω -pentadecalactone, providing a comparative overview of different reagents and their efficiencies.

Oxidizing Agent	Catalyst/Additive	Solvent	Temperature (°C)	Reaction Time	Yield (%)	Reference
m-CPBA	-	Dichloromethane	Room Temp.	12 h	~85-95	General Protocol[1]
Peracetic Acid	-	Acetic Acid	25-30	4-6 h	High	General Protocol[1]
Hydrogen Peroxide	Lewis Acids (e.g., Sn-β zeolite)	-	50-90	2-24 h	Variable	Catalytic Methods[2]
Hydrogen Peroxide	Brønsted Acids	-	Variable	Variable	Variable	Catalytic Methods
Whole-cells	Cyclopentadecanone monooxygenase	Buffer	25-30	24-48 h	up to 53	Enzymatic Method[3]

Note: Yields are highly dependent on the specific reaction conditions and purity of reagents.

Experimental Protocols

Protocol 1: Baeyer-Villiger Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol outlines a general procedure for the synthesis of ω-pentadecalactone using the widely adopted m-CPBA as the oxidant.

Materials:

- Cyclopentadecanone
- meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity)
- Dichloromethane (DCM), anhydrous

- Saturated aqueous sodium bicarbonate solution
- Saturated aqueous sodium sulfite solution
- Anhydrous magnesium sulfate or sodium sulfate
- Silica gel for column chromatography

Procedure:

- Dissolve cyclopentadecanone (1.0 eq) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer.
- Cool the solution to 0 °C in an ice bath.
- Add m-CPBA (1.1-1.5 eq) portion-wise to the stirred solution over 15-30 minutes, ensuring the temperature remains below 5 °C.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, cool the reaction mixture again to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium sulfite to destroy excess peroxide.
- Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (to remove m-chlorobenzoic acid) and brine.
- Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure ω -pentadecalactone.

Protocol 2: Enzymatic Baeyer-Villiger Oxidation

This protocol describes a greener approach using a whole-cell biocatalyst expressing cyclopentadecanone monooxygenase.

Materials:

- Cyclopentadecanone
- Recombinant E. coli cells expressing cyclopentadecanone monooxygenase
- Buffer solution (e.g., Tris-HCl, pH 8.0)
- Glucose (for cofactor regeneration)
- NADP+
- Glucose-6-phosphate dehydrogenase
- Ethyl acetate

Procedure:

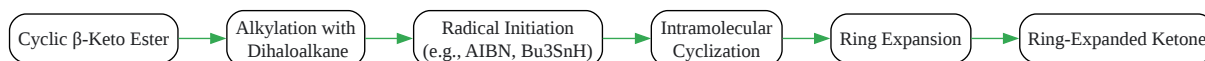
- In a suitable reaction vessel, prepare a suspension of the recombinant whole cells in the buffer solution.
- Add glucose, NADP+, and glucose-6-phosphate dehydrogenase to the cell suspension.
- Add a solution of cyclopentadecanone in a minimal amount of a water-miscible organic solvent (e.g., ethanol or DMSO).
- Incubate the reaction mixture at 25-30 °C with shaking for 24-48 hours.
- Monitor the conversion of the substrate by gas chromatography (GC) or high-performance liquid chromatography (HPLC).
- Upon completion, extract the reaction mixture with ethyl acetate.
- Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography to yield ω -pentadecalactone.

Alternative Ring-Expansion Strategies

While the Baeyer-Villiger oxidation is the most common route, other ring-expansion methodologies can be employed for the synthesis of ω -pentadecalactone and its precursors.

Dowd-Beckwith Ring Expansion

The Dowd-Beckwith reaction is a radical-mediated ring expansion of a cyclic β -keto ester.^[4] This method can be used to expand a smaller ring, such as cyclododecanone, to the 15-membered carbocyclic precursor of ω -pentadecalactone. The general strategy involves the formation of a haloalkyl-substituted β -keto ester followed by a radical-initiated cyclization and subsequent ring expansion.



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Caption: General workflow of the Dowd-Beckwith ring expansion.

Ring Expansion of Cyclododecanone Derivatives

Various methods have been developed to expand the readily available 12-membered ring of cyclododecanone to the 15-membered ring of cyclopentadecanone, which can then be converted to ω -pentadecalactone via Baeyer-Villiger oxidation.^[5] These multi-step sequences often involve the introduction of a three-carbon unit to the cyclododecanone framework followed by rearrangement and cyclization.

Conclusion

Ring-expansion macrocyclization, particularly through the Baeyer-Villiger oxidation of cyclopentadecanone, provides an effective and widely utilized pathway for the synthesis of ω -pentadecalactone. The choice of methodology, whether a classical chemical oxidation with peroxy acids or a biocatalytic approach, will depend on the desired scale, purity requirements, and environmental considerations of the intended application. The protocols and data presented herein offer a comprehensive guide for researchers and professionals in the fields of

organic synthesis and drug development to successfully synthesize this important macrocyclic lactone.

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